2-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
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Overview
Description
2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the furan-2-carbonyl group and the piperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction to maximize efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while nucleophilic substitution on the piperazine moiety can introduce various alkyl or aryl groups.
Scientific Research Applications
2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 4-hydroxy-2-quinolones, which also exhibit diverse biological activities.
Furan Derivatives: Compounds containing a furan ring, such as furan-2,3-dione derivatives, which are known for their reactivity and biological properties.
Piperazine Derivatives: Compounds with a piperazine moiety, such as pyrazinamide, which is used as an anti-tubercular agent.
Uniqueness
The uniqueness of 2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of structural features, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N4O3/c23-17-13-4-1-2-5-14(13)19-16(20-17)12-21-7-9-22(10-8-21)18(24)15-6-3-11-25-15/h1-6,11H,7-10,12H2,(H,19,20,23) |
InChI Key |
PSPHDQZOAXBEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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